The synthesis of EMD-503982 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final product. The process can be summarized as follows:
EMD-503982 has a complex molecular structure characterized by a naphthyridine core with various substituents that contribute to its biological activity.
EMD-503982 participates in various chemical reactions that are crucial for its functionalization and potential applications:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action of EMD-503982 primarily involves its interaction with specific biological targets within cells:
The physical and chemical properties of EMD-503982 are critical for understanding its behavior in biological systems:
These properties influence the formulation strategies for potential therapeutic applications .
EMD-503982 has been explored for several scientific applications:
Factor Xa (FXa) and Factor VIIa (FVIIa) represent pivotal targets in the coagulation cascade, with FXa serving as a convergence point for intrinsic and extrinsic pathways. Early anticoagulants like heparin and warfarin lacked specificity, leading to bleeding risks. The development of direct FXa inhibitors (e.g., Rivaroxaban [5], Otamixaban [5]) marked a paradigm shift by enabling selective blockade of thrombin generation without inhibiting other coagulation factors. FVIIa, the initiator of the extrinsic pathway, gained attention for its role in thrombotic disorders and cancer-associated thrombosis. Dual FXa/FVIIa inhibitors emerged to address limitations of single-target agents, offering broader anticoagulant coverage and potential applications in oncology. EMD-503982 enters this landscape as a rationally designed dual inhibitor, leveraging structural insights from predecessors like Darexaban and Betrixaban [1].
EMD-503982 (C₂₂H₂₃ClN₄O₅, MW: 458.9 g/mol [1] [3]) was engineered to optimize binding kinetics and selectivity for FXa and FVIIa. Key design elements include:
Comparative Structural Features of EMD-503982 and Reference Inhibitors:
Compound | Molecular Formula | FXa Ki/IC₅₀ | FVIIa Activity | Key Structural Attributes |
---|---|---|---|---|
EMD-503982 | C₂₂H₂₃ClN₄O₅ | Not Published | Confirmed [1] | Chlorophenyl, β-lactam ring |
Rivaroxaban | C₁₉H₁₈ClN₃O₅S | 0.4 nM [5] | No | Thiophene-carboxamide |
Otamixaban | C₂₇H₃₅N₅O₇S₂ | 0.5 nM [5] | No | Sulfonyl pyridinone |
The synthesis employs asymmetric catalysis to achieve high enantiomeric excess, critical for maintaining pharmacological specificity. SMILES notation (C(NC1=CC=C(C=C1)...C3
[1]) confirms stereochemical precision at C3 and C14 positions.
Preclinical Development
EMD-503982’s preclinical progression exemplifies accelerated drug development frameworks:
Preclinical Timeline and Resource Allocation:
Phase | Duration | Key Activities | Funding Allocation |
---|---|---|---|
Early PDEV | 12–18 mo | Candidate optimization, in vivo efficacy | $3–5M [6] |
Late PDEV | 18–24 mo | GLP tox, CMC, IND drafting | $8–10M [6] |
Programs like California’s PDEV Awards (max $13M/5 years [6]) prioritize such molecules for their dual anticoagulant/antitumor potential, accelerating translation to first-in-human trials.
Patent Landscape
Patent protection for EMD-503982 aligns with emerging trends in small-molecule anticoagulants:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7